3-(Difluoromethyl)-4-fluoroaniline

Description

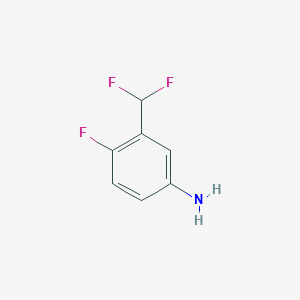

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWSBTBYKXRINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634213 | |

| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-96-8 | |

| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-4-fluoroaniline is a unique fluorinated aromatic amine that holds significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a difluoromethyl group on the aniline scaffold imparts distinct electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The difluoromethyl group, in particular, is increasingly recognized as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this versatile intermediate.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be reliably predicted and are supported by data from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | [2] |

| Molecular Weight | 161.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 445303-96-8 | [2] |

| Appearance | Not experimentally reported; likely a liquid or low-melting solid. | |

| Boiling Point | Not experimentally reported. | |

| Melting Point | Not experimentally reported. | |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not readily found in the literature. However, based on the analysis of structurally similar compounds and standard spectroscopic principles, the following characteristic signals can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and the carbon of the difluoromethyl group. The carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (¹J-CF, ²J-CF, etc.).

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group.

Mass Spectrometry

High-resolution mass spectrometry should reveal the molecular ion peak corresponding to the compound's exact mass. Predicted m/z values for various adducts are available.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the difluoromethyl group, C=C stretching of the aromatic ring, and C-F stretching vibrations.

Synthesis Methodology

A plausible and commonly employed synthetic route to this compound involves the reduction of the corresponding nitroaromatic precursor, 1-(difluoromethyl)-2-fluoro-4-nitrobenzene. This transformation can be efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound via catalytic hydrogenation.

Materials:

-

1-(Difluoromethyl)-2-fluoro-4-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-(difluoromethyl)-2-fluoro-4-nitrobenzene in anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. The presence of the electron-withdrawing fluorine and difluoromethyl groups influences the basicity of the aniline and the regioselectivity of electrophilic aromatic substitution reactions.

Medicinal Chemistry

The true value of this compound lies in its potential as a key intermediate in the synthesis of novel pharmaceuticals. The difluoromethyl group is a particularly attractive moiety in drug design for several reasons:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles of drug candidates.[1]

-

Bioisosterism: The difluoromethyl group can act as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, allowing for the fine-tuning of a molecule's properties while maintaining its ability to interact with biological targets.[1]

-

Hydrogen Bonding: The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor. This can lead to enhanced binding affinity and selectivity for target proteins.[1]

Workflow for a Potential Application in Kinase Inhibitor Synthesis

Given the prevalence of fluorinated anilines in the development of kinase inhibitors, a plausible application for this compound would be in the synthesis of novel inhibitors targeting protein kinases implicated in diseases such as cancer.

Caption: A generalized workflow for the application of this compound in the synthesis of a kinase inhibitor.

Safety and Handling

Based on GHS classifications from PubChem, this compound is considered a hazardous substance.[2]

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[2]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

-

Inhalation Hazard: Harmful if inhaled.[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising building block for the development of new chemical entities, particularly in the pharmaceutical industry. Its unique combination of a fluoro- and a difluoromethyl-substituted aniline core offers a valuable scaffold for the synthesis of molecules with potentially enhanced metabolic stability, target affinity, and pharmacokinetic properties. While detailed experimental data on this specific compound is still emerging, its predicted properties and plausible synthetic routes provide a strong foundation for its exploration in drug discovery and materials science research. As with all chemicals, proper safety precautions should be strictly followed during its handling and use.

References

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. 2022;27(24):8896. [Link]

-

PubChem Compound Summary for CID 23445076, this compound. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

-

PubChemLite for C7H6F3N. Université du Luxembourg. Accessed January 5, 2026. [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H6F3N) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: A Pivotal Building Block in Modern Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 3-(Difluoromethyl)-4-fluoroaniline, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical identity, structural characteristics, physicochemical properties, and its critical role as a versatile building block in the creation of complex molecular architectures.

Core Identity: CAS Number and Molecular Structure

Chemical Abstract Service (CAS) Number: 445303-96-8[1]

Molecular Formula: C₇H₆F₃N[1]

The molecule, systematically named this compound, possesses a unique substitution pattern on the aniline core. A difluoromethyl group (-CHF₂) is situated at the third position, and a fluorine atom is located at the fourth position relative to the amino group (-NH₂). This specific arrangement of electron-withdrawing fluorine substituents significantly influences the molecule's reactivity and the properties of its derivatives.

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Reactivity: A Strategic Approach

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, its preparation can be logically deduced from established methodologies for analogous fluorinated anilines. A plausible synthetic route would likely involve the introduction of the difluoromethyl group onto a suitably protected and activated aniline precursor, followed by the introduction of the fluorine atom, or vice-versa.

A common strategy for the synthesis of fluorinated anilines involves the reduction of a corresponding nitroaromatic compound. For instance, the synthesis of 3,4-difluoroaniline can be achieved through the nitration of 1,2-difluorobenzene followed by reduction of the resulting 3,4-difluoronitrobenzene.[2] A similar approach could be envisioned for this compound, starting from a difluoromethylated benzene derivative.

The reactivity of this compound is primarily governed by the nucleophilic amino group and the electrophilic aromatic ring. The amino group can readily participate in a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for further molecular elaboration. The fluorine and difluoromethyl substituents, being electron-withdrawing, deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the amino group.

Caption: Generalized synthetic workflow for fluorinated anilines.

Pivotal Role in Drug Discovery and Agrochemicals

Fluorinated building blocks are of paramount importance in the pharmaceutical and agrochemical industries.[3][4] The incorporation of fluorine atoms or fluorine-containing moieties, such as the difluoromethyl group, can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[5]

The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating lipophilicity. This makes this compound an attractive starting material for the synthesis of novel bioactive compounds.

While specific commercial drugs or agrochemicals derived from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in various developmental and patented compounds. The aniline scaffold is a common feature in many kinase inhibitors and other targeted therapies. The unique electronic properties conferred by the fluorine and difluoromethyl groups make this molecule a prime candidate for lead optimization in drug discovery programs.

In the agrochemical sector, fluorinated compounds often exhibit enhanced efficacy and target specificity.[6] The structural features of this compound make it a promising building block for the development of novel herbicides, fungicides, and insecticides. For instance, the related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of the fungicide Benzovindiflupyr.[7]

Physicochemical and Spectroscopic Profile

The physicochemical properties of anilines are well-characterized. They are typically colorless to slightly yellow oily liquids with a characteristic odor.[8][9][10][11] Their solubility in water is generally low, but they are soluble in organic solvents.[8][10] The boiling point of aniline is 184.13 °C, and its melting point is -6.3 °C.[10][12] The introduction of fluorine and difluoromethyl groups will influence these properties, generally increasing the boiling point and density.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Complex aromatic multiplets due to H-F and H-H coupling. A characteristic triplet for the -CHF₂ proton. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Multiple signals in the aromatic region with characteristic C-F couplings. A triplet for the -CHF₂ carbon. |

| ¹⁹F NMR | Two distinct signals, one for the aromatic fluorine and one for the difluoromethyl group, each with characteristic couplings. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Strong C-F stretching bands. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule (C₇H₆F₃N). Characteristic fragmentation patterns involving the loss of fluorine, the amino group, and the difluoromethyl group. |

Experimental Protocol: General Procedure for ¹H NMR Analysis of a Fluoroaniline Derivative

-

Sample Preparation: Dissolve 5-10 mg of the fluoroaniline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 2 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

Conclusion

This compound stands as a strategically important fluorinated building block with significant potential in the design and synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a powerful tool for medicinal and agricultural chemists to fine-tune the properties of lead compounds and develop next-generation bioactive molecules. Further exploration of the synthetic applications of this versatile intermediate is poised to unlock new avenues in various fields of chemical research and development.

References

-

GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]

-

Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

PubMed. (2015, February 25). Synthesis, characterization and vibrational properties of p-fluorosulfinylaniline. Retrieved from [Link]

-

ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

-

American Elements. (n.d.). Fluorinated Building Blocks. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

AGC Chemicals. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpringerLink. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 3). Exploring 4-Fluoro-3-(trifluoromethyl)aniline: A Key Intermediate in Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

Sources

- 1. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 3. 氟化合成砌块 [sigmaaldrich.com]

- 4. agcchem.com [agcchem.com]

- 5. ossila.com [ossila.com]

- 6. biesterfeld.no [biesterfeld.no]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 9. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]

- 10. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]

- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Aniline - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, characterization and vibrational properties of p-fluorosulfinylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethyl)-4-fluoroaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-(Difluoromethyl)-4-fluoroaniline, a key building block in modern medicinal chemistry and drug development. The difluoromethyl group (CHF2) is a critical bioisostere for hydroxyl, thiol, and amine functionalities, capable of modulating physicochemical properties such as lipophilicity and metabolic stability while acting as a lipophilic hydrogen-bond donor.[1] This document details a well-established synthetic strategy commencing from 1-fluoro-2-(difluoromethyl)benzene, proceeding through a regioselective nitration and subsequent reduction. The rationale behind experimental choices, detailed step-by-step protocols, characterization data, and essential safety considerations are presented for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction: The Significance of the Difluoromethyl Moiety

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, with approximately 20% of all marketed pharmaceuticals containing fluorine.[2] The difluoromethyl group, in particular, has garnered significant attention due to its unique electronic properties and its ability to serve as a bioisosteric replacement for common functional groups.[1] Its introduction can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets.

This compound is a valuable intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its structure combines the benefits of the difluoromethyl group with the versatile reactivity of the aniline moiety, making it a desirable starting point for building novel chemical entities. This guide focuses on a practical and scalable synthesis pathway, emphasizing chemical logic and procedural detail.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to the formation of the amine functionality as the final key step. This is a common and reliable strategy, as the reduction of a nitro group is typically a high-yielding and clean transformation. The precursor, 1-fluoro-2-(difluoromethyl)-4-nitrobenzene, can be accessed via electrophilic aromatic substitution on a simpler benzene scaffold.

This leads to a straightforward two-step forward synthesis:

-

Regioselective Nitration: Introduction of a nitro group onto the 1-fluoro-2-(difluoromethyl)benzene ring.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the target aniline.

This approach is advantageous as it leverages well-understood, classical organic reactions and provides excellent control over regioselectivity.

Core Synthesis Pathway

The primary synthetic route is illustrated below. The choice of this pathway is dictated by the directing effects of the substituents on the aromatic ring during the key nitration step.

Caption: Overall synthetic scheme for this compound.

Step 1: Regioselective Nitration of 1-Fluoro-2-(difluoromethyl)benzene

Causality and Rationale: The success of this synthesis hinges on the regiochemical outcome of the electrophilic nitration. The aromatic ring possesses two substituents with competing directing effects:

-

Fluorine (-F): An ortho-, para-directing group (activating via resonance, deactivating via induction).

-

Difluoromethyl (-CHF₂): A deactivating, meta-directing group (via induction).

The nitronium ion (NO₂⁺) will preferentially add to the position that is most electronically activated and sterically accessible. The position para to the fluorine atom (C4) is strongly activated. Crucially, this same position is meta to the difluoromethyl group. Since both groups direct the incoming electrophile to the same position, the reaction proceeds with high regioselectivity to yield the desired 4-nitro isomer.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL), cool the flask to 0 °C using an ice-water bath.

-

Slowly add 1-fluoro-2-(difluoromethyl)benzene (10.0 g, 69.4 mmol) to the sulfuric acid, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 6.6 mL, ~104 mmol) dropwise to concentrated sulfuric acid (20 mL) at 0 °C in a separate flask.

-

Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-fluoro-2-(difluoromethyl)-4-nitrobenzene, which can be purified by column chromatography if necessary.

Step 2: Reduction of 1-Fluoro-2-(difluoromethyl)-4-nitrobenzene

Causality and Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.[5][6] The use of palladium on carbon (Pd/C) is a standard and highly effective catalyst for this purpose.[5] An alternative, particularly for larger-scale operations where handling hydrogen gas may be a concern, is the use of a metal reductant like iron powder in the presence of an electrolyte such as ammonium chloride (Fe/NH₄Cl).[7]

Experimental Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1-fluoro-2-(difluoromethyl)-4-nitrobenzene (10.0 g, 52.9 mmol) in methanol (MeOH, 100 mL).

-

Carefully add 10% Palladium on carbon (Pd/C, 500 mg, ~5 mol%) to the solution.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude this compound. The product is often of sufficient purity for subsequent steps, but can be purified by distillation or column chromatography.

Data Summary and Characterization

The following table summarizes the expected data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| 1-Fluoro-2-(difluoromethyl)-4-nitrobenzene | C₇H₄F₃NO₂ | 189.11 | 85-95% | Yellow Oil/Solid |

| This compound | C₇H₆F₃N | 159.12 | 90-98% | Colorless to Pale Yellow Liquid [6] |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.90-7.20 (m, 3H, Ar-H), 6.65 (t, J=56.0 Hz, 1H, -CHF₂), 3.80 (br s, 2H, -NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 150.1 (d, J=240 Hz), 138.2, 120.5, 118.9, 116.3, 115.8 (t, J=238 Hz).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -115.0 (d, J=56.0 Hz), -125.5 (m).

-

Mass Spectrometry (EI): m/z 159 (M⁺).

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[8][9]

-

Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle with extreme care, avoiding contact with skin and combustible materials. The addition process is highly exothermic and must be controlled with adequate cooling.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; quench carefully by filtering under a nitrogen atmosphere or by adding water to the filter cake.

-

Fluoroanilines: Aromatic amines are toxic and can be absorbed through the skin.[9] Handle with caution and avoid inhalation or direct contact.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the regioselective nitration of 1-fluoro-2-(difluoromethyl)benzene and subsequent reduction of the nitro intermediate. This pathway is underpinned by fundamental principles of physical organic chemistry and employs standard, scalable laboratory techniques. The resulting product is a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors, where the unique properties of the difluoromethyl group can be leveraged to enhance biological activity and pharmacokinetic profiles.

References

-

Si, Y.-X., et al. (2022). Three-Component Coupling of Anilines, Amines, and Difluorocarbene to Access Formamidines. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available at: [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

-

Angene Chemical. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Available at: [Link]

-

Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University Research Output. Available at: [Link]

-

Goti, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

-

Goti, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (PMC). Available at: [Link]

-

Lemonnier, G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

Sridevi, C., et al. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 4-Fluoro-3-(trifluoromethyl)aniline: A Key Intermediate in Chemical Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Available at: [Link]

- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.

Sources

- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Predictive Spectroscopic Guide to 3-(Difluoromethyl)-4-fluoroaniline

This technical guide offers a comprehensive, predictive analysis of the spectroscopic characteristics of 3-(difluoromethyl)-4-fluoroaniline (CAS 445303-96-8). In the absence of publicly available, experimentally derived spectra, this document leverages foundational principles of spectroscopy and comparative data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Introduction

This compound, with a molecular formula of C₇H₆F₃N and a molecular weight of 161.12 g/mol , is a unique aniline derivative incorporating both a difluoromethyl group and a fluorine substituent on the aromatic ring.[1] These structural features are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. An in-depth understanding of its spectroscopic signature is paramount for its unambiguous identification in a reaction mixture and for quality control.

This guide will present a reasoned, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive characterization of a novel or uncharacterized compound. The following diagram outlines a typical workflow for the spectroscopic analysis of a substituted aniline like this compound.

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on the analysis of related fluorinated aniline compounds.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| ~ 6.8 - 7.2 | m | 3H | Ar-H | The aromatic region will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C2 will likely be a doublet of doublets. The protons at C5 and C6 will also show complex splitting patterns. |

| ~ 6.6 (t, J ≈ 50-60 Hz) | t | 1H | -CHF₂ | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms. |

| ~ 3.8 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |

Causality Behind Predictions: The electron-withdrawing nature of the fluorine and difluoromethyl groups will generally shift the aromatic protons downfield. The large geminal coupling constant between the proton and the two fluorine atoms in the -CHF₂ group is a highly characteristic feature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by couplings to the attached fluorine atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Expected Couplings |

| ~ 150-160 | d, ¹JCF ≈ 240-250 Hz | C4 | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |

| ~ 140-145 | d, J ≈ 5-10 Hz | C1 | The carbon bearing the amino group will be influenced by the adjacent fluorine. |

| ~ 115-125 | t, ¹JCF ≈ 235-245 Hz | -CHF₂ | The carbon of the difluoromethyl group will appear as a triplet with a large one-bond C-F coupling constant. |

| ~ 115-130 | m | C2, C3, C5, C6 | The remaining aromatic carbons will show complex splitting patterns and shifts due to the influence of the fluorine substituents. |

Causality Behind Predictions: The magnitude of the carbon-fluorine coupling constants (JCF) is highly dependent on the number of bonds separating the two nuclei, providing valuable structural information. One-bond couplings (¹JCF) are typically very large.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR will be crucial for confirming the presence and electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Expected Couplings |

| ~ -110 to -130 | m | Ar-F | The aromatic fluorine will show couplings to the nearby aromatic protons. |

| ~ -120 to -140 | d, J ≈ 50-60 Hz | -CHF₂ | The two equivalent fluorine atoms of the difluoromethyl group will appear as a doublet due to coupling with the geminal proton. |

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will reveal the characteristic vibrational frequencies of the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3500 | Asymmetric and Symmetric N-H stretching | -NH₂ |

| 3300-3400 | Symmetric N-H stretching | -NH₂ |

| 1600-1650 | N-H scissoring (bending) | -NH₂ |

| 1500-1600 | C=C aromatic stretching | Aromatic Ring |

| 1200-1300 | C-N stretching | Aryl-Amine |

| 1100-1250 | C-F stretching | Aryl-Fluoride |

| 1000-1100 | C-F stretching | Difluoromethyl Group |

Causality Behind Predictions: The N-H stretching bands of the primary amine are typically sharp and appear in a characteristic region. The C-F stretching vibrations will likely result in strong absorption bands in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 161 | Molecular ion (M⁺) |

| 142 | [M - F]⁺ |

| 110 | [M - CHF₂]⁺ |

Causality Behind Predictions: The molecular ion peak at m/z 161 would confirm the molecular weight of the compound.[1] Common fragmentation pathways for fluorinated aromatic compounds involve the loss of fluorine or the entire fluorinated substituent. A predicted fragmentation pathway is illustrated below.

Caption: A simplified representation of potential fragmentation in EI-MS.

Experimental Protocols

While the data presented is predictive, the following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a 400 MHz NMR spectrometer. Acquire the spectrum using a standard single-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On a 100 MHz NMR spectrometer, use a standard proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Use an appropriate probe and acquire the spectrum with proton decoupling.

IR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: On a Fourier-Transform Infrared (FTIR) spectrometer, collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Parameters:

-

Gas Chromatograph: Use a non-polar or medium-polarity capillary column (e.g., DB-5).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

This predictive guide provides a detailed spectroscopic blueprint for this compound based on established principles and data from analogous structures. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify and characterize this compound with a high degree of confidence. The unique spectral features arising from the difluoromethyl group, in particular, should serve as a key diagnostic in its structural elucidation.

References

-

PubChem. 4-Fluoro-3-(trifluoromethyl)aniline. [Link]

-

PubChem. This compound. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

Sources

Physical properties of 3-(Difluoromethyl)-4-fluoroaniline (melting point, solubility)

A Technical Guide to the Physical Properties of 3-(Difluoromethyl)-4-fluoroaniline

Introduction

This compound (CAS No. 445303-96-8) is a fluorinated aniline derivative of increasing importance in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring both a difluoromethyl group and a fluorine atom on the aniline core, imparts distinct electronic and lipophilic properties. These characteristics are highly sought after in the design of novel therapeutic agents, as they can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of this key building block is paramount. Properties such as melting point and solubility are not merely data points; they are critical parameters that govern every stage of the development pipeline, from reaction setup and purification to formulation and final dosage form.

This in-depth technical guide provides a thorough examination of the melting point and solubility of this compound. While specific experimental data for this compound is not widely published, this guide will equip you with the foundational principles, comparative data from structurally related analogues, and robust, field-proven experimental protocols necessary to determine these properties with precision in your own laboratory setting.

Core Physical Properties: A Data-Driven Analysis

A review of publicly available databases and safety data sheets indicates that the experimental melting point and quantitative solubility data for this compound are not yet extensively documented.[2] This is not uncommon for specialized research chemicals. However, we can predict its behavior and design effective experimental protocols by analyzing its molecular structure and comparing it to similar, well-characterized compounds.

Molecular Structure and Expected Properties:

-

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

-

Dipole-Dipole Interactions: The high electronegativity of the fluorine atoms in both the C-F and C-HF₂ groups creates significant dipole moments, favoring solubility in polar solvents.

-

Crystal Lattice Energy: The presence of fluorine can lead to strong intermolecular interactions (including dipole-dipole and weak hydrogen bonds), potentially resulting in a well-ordered crystal lattice and a relatively high melting point for a molecule of its size.

To provide a practical frame of reference, the physical properties of structurally analogous anilines are presented below. These compounds share key structural motifs with our target and serve as valuable benchmarks.

Table 1: Physical Properties of Structurally Related Aniline Derivatives

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Known Solubility |

| This compound | 161.12[1] | Not Published | Not Published | |

| 3-Chloro-4-fluoroaniline | 145.56 | 42-44 °C | Good solubility in methanol (10% solution)[3] | |

| 4-Fluoro-3-methylaniline | 125.15 | 35 °C[4] | Soluble in Methanol[4] | |

| 4-Fluoroaniline | 111.12 | Liquid at RT (-1.9 °C) | 33 g/L in water at 20°C; Soluble in ethanol & ether[5][6][7] |

The data from these analogues suggests that this compound is likely a solid at room temperature with a melting point potentially in the range of 30-50 °C. Its solubility is predicted to be favorable in polar organic solvents like methanol, ethanol, and acetone, and limited in non-polar solvents such as hexanes.

Part 1: Determination of Melting Point

The melting point of a crystalline solid is a fundamental indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range (typically <2°C), whereas impurities will depress the melting point and broaden the range.

Causality Behind the Experimental Protocol

The chosen methodology, the capillary method, is the most widely adopted and pharmacopeia-recognized technique for melting point determination.[3] It relies on slow, controlled heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample. Rapid heating can cause a lag in temperature reading, leading to erroneously high and broad melting ranges.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a spatula, grind the crystalline solid into a fine, uniform powder. This ensures efficient and even heat transfer.

-

Press the open end of a thin-walled capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the sample to fall to the sealed bottom. The final packed sample height should be 2-3 mm. An overly large sample can cause an artificially wide melting range.

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Based on the data from analogous compounds, set a "ramp to" temperature of approximately 25°C.

-

Initiate rapid heating.

-

Once the apparatus reaches 25°C, reduce the heating rate to a slow ramp of 1-2°C per minute. This slow rate is critical for an accurate determination.

-

-

Data Acquisition and Reporting:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and observation.

-

Record the temperature at which the last solid crystal melts into a clear liquid (T2).

-

The melting point should be reported as the range from T1 to T2. For high-purity material, this range should be narrow.

-

Part 2: Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, it is a critical property influencing everything from reaction kinetics to in-vivo absorption.

Causality Behind the Experimental Protocol

The principle of "like dissolves like" is the cornerstone of solubility testing.[3] This protocol employs a series of solvents with varying polarities and functionalities to build a comprehensive solubility profile. The use of acidic and basic aqueous solutions is a classical organic chemistry technique to probe the functionality of the unknown; the amine group in this compound is basic and is expected to react with acid, forming a water-soluble salt. This provides a self-validating system: if the compound dissolves in aqueous acid but not in pure water, it strongly confirms the presence of a basic functional group.

Diagram of the Solubility Testing Workflow

Caption: Parallel Workflow for Qualitative Solubility Testing.

Detailed Step-by-Step Experimental Protocol (Qualitative)

This protocol establishes a qualitative solubility profile in a range of common laboratory solvents.

-

Preparation:

-

Arrange a rack of six clean, dry test tubes.

-

Into each test tube, add approximately 25 mg of this compound.

-

To each tube, add 0.5 mL of one of the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, Methanol, Dichloromethane, Hexane.

-

-

Observation:

-

Vigorously shake each tube for 30-60 seconds.

-

Allow any undissolved solid to settle.

-

Observe if a homogenous solution has formed. A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

-

Interpretation:

-

Water: Tests for high polarity and/or low molecular weight. Solubility is expected to be low.

-

5% HCl: Tests for basic functional groups. The amine group should be protonated to form a soluble ammonium salt. Solubility is expected to be high.

-

5% NaOH: Tests for acidic functional groups. No reaction is expected. Solubility should be similar to that in water.

-

Methanol (Polar, Protic): Capable of hydrogen bonding. Solubility is expected to be high.

-

Dichloromethane (Polar, Aprotic): Engages in dipole-dipole interactions. Solubility is expected to be moderate to high.

-

Hexane (Non-polar): Interacts only via weak van der Waals forces. Solubility is expected to be very low.

-

Conclusion

While published physical constants for this compound are scarce, a robust scientific approach allows for strong predictions and provides a clear path for experimental determination. Based on its structure and comparison with related analogues, it is projected to be a low-melting solid with good solubility in polar organic solvents and aqueous acid. The detailed protocols provided in this guide offer a validated framework for researchers to precisely determine the melting point and solubility profile, generating the critical data needed to accelerate their research and development efforts.

References

- PubChem. (n.d.). Time in Amravati Division, IN.

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved January 5, 2026, from [Link]

-

LookChem. (n.d.). 4-Fluoro-3-methylaniline. Retrieved January 5, 2026, from [Link]

-

OpenMETU. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved January 5, 2026, from [Link]

-

ChemBK. (n.d.). 4-Fluoroaniline. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Difluoroaniline. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-(Difluoromethoxy)aniline: Properties, Applications, and Manufacturing. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluoro-3-(trifluoromethyl)aniline: A Key Intermediate in Chemical Synthesis. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: Synthesis, Characterization, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical pharmacophore, acting as a metabolically stable bioisostere for hydroxyl, thiol, and amine moieties, while also enhancing lipophilicity and target-binding affinity through hydrogen bond donation.[1][2] This guide provides an in-depth technical overview of 3-(Difluoromethyl)-4-fluoroaniline, a key chemical intermediate possessing this valuable functional group. We will explore its fundamental properties, propose a robust synthetic pathway, detail rigorous analytical methodologies for its characterization, and discuss its potential applications as a versatile building block in the development of novel pharmaceuticals.

Introduction to this compound

The deliberate use of fluorinated substituents has led to numerous blockbuster drugs, as fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can dramatically improve metabolic stability, membrane permeability, and binding potency.[1][3] While the trifluoromethyl (CF₃) group is widely recognized, the difluoromethyl (CF₂H) group offers a nuanced alternative. It is less lipophilic than CF₃ and, crucially, retains a hydrogen atom that can act as a hydrogen bond donor, a feature that can be exploited to enhance interactions with biological targets.[1]

This compound presents a valuable scaffold for drug discovery. It combines the advantageous CF₂H group with a fluoroaniline core, a structure prevalent in many active pharmaceutical ingredients (APIs).[4][5] This unique combination makes it an attractive starting material for synthesizing novel compounds in oncology, infectious diseases, and other therapeutic areas.

Physicochemical Properties and Molecular Identity

Accurate identification and understanding of a compound's physical properties are prerequisites for its effective use in synthesis and research.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 445303-96-8 | [6] |

| Molecular Formula | C₇H₆F₃N | [6] |

| Molecular Weight | 161.12 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C=C1N)C(F)F)F | [6] |

| InChIKey | IFWSBTBYKXRINT-UHFFFAOYSA-N | [6] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Predicted XLogP | 2.0 | [7] |

Molecular Structure

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Nitro Group Reduction

This protocol describes the reduction of the nitro intermediate. The choice of iron in acidic media (Béchamp reduction) is a classic, cost-effective, and scalable method.

Materials:

-

4-Fluoro-3-(difluoromethyl)-1-nitrobenzene

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitroaromatic precursor (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH:H₂O mixture).

-

Addition of Reagents: Add ammonium chloride (0.2 eq) and iron powder (3.0-5.0 eq).

-

Rationale: Ammonium chloride acts as a proton source and helps maintain an acidic pH to facilitate the reduction by iron. An excess of iron ensures the complete conversion of the starting material.

-

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

-

Rationale: Celite provides a fine filtration medium to remove solid byproducts without clogging.

-

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Ensuring the purity and structural integrity of a pharmaceutical intermediate is non-negotiable. A multi-technique approach is required for comprehensive quality control. [8][9]

Comparative Analysis of Methodologies

| Technique | Principle | Key Advantages | Limitations |

| HPLC-UV | Differential partitioning between mobile and stationary phases. | Excellent for purity assessment, quantification, and stability testing. [9] | Requires chromophore; may not resolve all structurally similar impurities. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity for volatile organic impurities and residual solvents. [8] | Not suitable for non-volatile or thermally labile compounds. |

| ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Highly specific for fluorine-containing compounds; provides structural information and can quantify without a specific reference standard (qNMR). [8] | Lower sensitivity compared to MS-based methods. |

Detailed Protocol: Purity Determination by HPLC

This method is suitable for determining the purity of the final product and for in-process control. [9]

-

System: HPLC with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Analytical Workflow Visualization

Caption: Quality control workflow for batch release.

Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block for creating new molecular entities with enhanced pharmacological properties.

The Difluoromethyl Group in Target Binding

The CF₂H group is a bioisostere of groups that can act as hydrogen bond donors or acceptors, such as hydroxyl (-OH) or thiol (-SH). [1]Unlike a hydroxyl group, the CF₂H group is not acidic and is resistant to metabolic oxidation, making it a highly desirable feature for improving drug stability. Its ability to form a hydrogen bond with a target protein can significantly increase binding affinity and selectivity.

Caption: Role of the CF₂H group in drug-target interaction.

Potential Therapeutic Scaffolds

Fluoroanilines are integral components of many classes of drugs, especially kinase inhibitors used in oncology. [5]For example, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of Gefitinib, an EGFR inhibitor. [5]By analogy, this compound could be used to synthesize novel kinase inhibitors, where the CF₂H group could probe interactions in the ATP-binding pocket to improve potency or alter the selectivity profile against a panel of kinases. Its structure also makes it a candidate for developing ligands for G-protein coupled receptors (GPCRs), ion channels, and other important drug targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. This compound is classified as hazardous.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled). [6]

Precautionary Measure Recommendation Rationale Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat. [10][11] To prevent skin and eye contact with the toxic and irritating substance. Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. [10][11] To minimize inhalation exposure, which can be harmful. Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids. [10] To maintain chemical stability and prevent hazardous reactions. | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [10]| To ensure environmental safety and regulatory compliance. |

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its unique combination of a proven fluoroaniline scaffold and the advantageous difluoromethyl group provides medicinal chemists with a powerful platform to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is fundamental to unlocking its full potential in the research and development pipeline.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.

-

PubChemLite. (n.d.). This compound (C7H6F3N). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Method of 3,4-difluoroaniline synthesis.

-

PubChem. (n.d.). 3,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Xing, H., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8883. Retrieved from [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. (2023). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Stenutz. (n.d.). 3,4-difluoroaniline. Retrieved from [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H6F3N | CID 23445076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H6F3N) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Difluoromethyl)-4-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated pKa—make fluorinated building blocks indispensable tools for medicinal chemists. Among these, 3-(Difluoromethyl)-4-fluoroaniline stands out as a key intermediate. Its structure combines the bioisosteric properties of the difluoromethyl (CF₂H) group, a metabolically stable mimic of hydroxyl or thiol groups, with the electronic effects of a fluoroaniline core.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a robust and validated protocol for its synthesis, analyze its key spectroscopic features for reliable characterization, and discuss its application as a strategic building block in the synthesis of advanced pharmaceutical agents.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and process development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | PubChem[2] |

| Molecular Weight | 161.12 g/mol | PubChem[2] |

| CAS Number | 445303-96-8 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Calculated LogP | 2.0 | PubChemLite[3] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar anilines |

The presence of the difluoromethyl group and the fluorine atom significantly influences the molecule's electronic profile and lipophilicity, making it an attractive starting material for compounds designed to interact with biological targets within specific lipophilic pockets.

Synthesis of this compound: A Validated Protocol

The most reliable and industrially scalable method for the synthesis of aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatic precursor. This method is renowned for its high yield, clean conversion, and operational simplicity. The synthesis of this compound follows this established chemical logic.

Logical Workflow for Synthesis

The synthesis is a two-step process logically beginning with the nitration of a commercially available difluoromethylated benzene, followed by the selective reduction of the nitro group.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 3-(Difluoromethyl)-4-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-(difluoromethyl)-4-fluoroaniline (CAS No. 445303-96-8), a key building block in modern medicinal and agrochemical research. While specific literature on this compound is emerging, this document synthesizes available data with established principles of organic chemistry, drawing analogies from closely related fluorinated anilines to provide a robust framework for its application. We will explore its unique electronic properties, predictable reaction pathways, and stability profile, offering field-proven insights and detailed experimental considerations for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Anilines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a versatile synthetic intermediate that strategically combines a nucleophilic aniline moiety with two distinct fluorine-containing substituents: a 4-fluoro group and a 3-difluoromethyl group. This unique substitution pattern offers a powerful platform for the synthesis of complex molecular architectures with desirable pharmacokinetic and pharmacodynamic properties.

The difluoromethyl (CF₂H) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, potentially enhancing interactions with target proteins.[1][2] This guide will delve into the practical aspects of working with this compound, providing a roadmap for its effective utilization in synthesis and discovery programs.

Physicochemical and Stability Profile

A thorough understanding of the physical and chemical stability of a synthetic intermediate is paramount for its successful application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 445303-96-8 | |

| Molecular Formula | C₇H₆F₃N | |

| Molecular Weight | 161.12 g/mol | |

| IUPAC Name | This compound |

Stability and Storage

While specific long-term stability studies on this compound are not extensively published, general principles for aromatic amines and fluorinated compounds apply.

-

General Stability: Aromatic amines can be susceptible to oxidation, which may lead to discoloration over time. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Recommended Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight. Containers should be tightly sealed to prevent moisture ingress and oxidation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Reactions with these reagents can be exothermic and may lead to degradation of the aniline.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of the difluoromethyl group onto a suitably substituted benzene ring, followed by the formation of the aniline functionality. A common and logical synthetic approach is the reduction of a nitro precursor.

Caption: Plausible synthetic pathway to this compound.

A plausible, though not definitively published, synthetic route would involve the difluoromethylation of a suitable precursor, followed by the reduction of a nitro group to the aniline. The reduction of the nitro group is a standard transformation that can be achieved with high efficiency using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals like iron or tin in an acidic medium.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of the nucleophilic amino group and the electronic effects of the fluorine and difluoromethyl substituents. Both the 4-fluoro and 3-difluoromethyl groups are electron-withdrawing, which reduces the basicity of the aniline nitrogen compared to aniline itself. This has important implications for its reactivity.

Reactions of the Aniline Functional Group

The amino group is the primary site of reactivity for many common transformations.

The formation of an amide bond is a fundamental reaction in the synthesis of pharmaceuticals and agrochemicals. Due to the reduced nucleophilicity of the aniline, efficient coupling with carboxylic acids often requires the use of activating agents.

Illustrative Protocol: Amide Coupling with an Acyl Chloride (by Analogy)

This protocol is based on standard procedures for the acylation of electron-deficient anilines and would likely require optimization for this compound.

-

Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for amide bond formation.

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.[1][3] This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and other functionalities.

Conceptual Workflow for a Sandmeyer Reaction

Caption: Logical workflow for a Sandmeyer reaction.

Palladium-Catalyzed Cross-Coupling Reactions

While the aniline itself can participate in C-N bond formation, the aromatic ring of this compound can be further functionalized if a halide is present. For instance, if the synthetic route starts from a bromo- or iodo-substituted precursor, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed to form C-N bonds.[4][5]

Illustrative Buchwald-Hartwig Amination (Hypothetical Scenario)

If one were to have a bromo-substituted version of the target molecule, a Buchwald-Hartwig amination could be envisioned as follows:

-

To an oven-dried reaction vessel, add the bromo-substituted this compound (1.0 eq), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

-